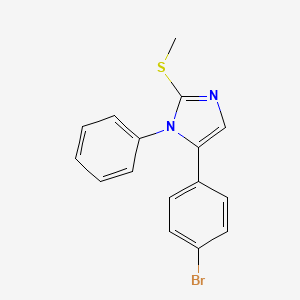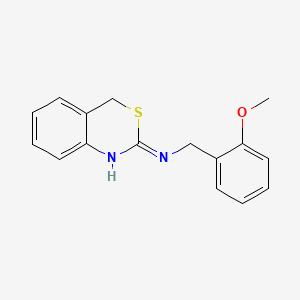
4-Pyridin-4-yl-1,3-dihydroquinoxalin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Pyridin-4-yl-1,3-dihydroquinoxalin-2-one is a heterocyclic compound that features a quinoxaline core fused with a pyridine ring. This compound is of significant interest due to its potential therapeutic properties and versatile applications in various fields of scientific research.
作用机制
Target of Action
Similar compounds, such as 3,4-dihydroquinoxalin-2-ones, have shown potential therapeutic properties, particularly antiviral and anti-inflammatory activities .
Biochemical Pathways
Similar compounds have been shown to have antiviral and anti-inflammatory activities, suggesting they may affect related biochemical pathways .
Result of Action
Similar compounds have shown antiviral and anti-inflammatory activities, suggesting that they may have similar effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridin-4-yl-1,3-dihydroquinoxalin-2-one can be achieved through several methods. One common approach involves the coupling of enantiopure α-amino acids with N-Boc-2-iodoanilines followed by cyclization. This method yields substituted dihydroquinoxalin-2-ones with high enantiomeric excess . Another approach includes the use of chiral auxiliaries to achieve stereoselective substitution of α-bromophenylacetates with o-phenyldiamines .
Industrial Production Methods
Industrial production methods for this compound often involve multicomponent couplings and photochemical reduction processes. These methods are designed to be scalable and efficient, ensuring high yields and purity of the final product .
化学反应分析
Types of Reactions
4-Pyridin-4-yl-1,3-dihydroquinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: Substitution reactions, such as C–H alkylation, can be performed using N-(acyloxy)phthalimides via radical–radical cross-coupling.
Common Reagents and Conditions
Common reagents used in these reactions include N-Boc-2-iodoanilines, α-bromophenylacetates, and N-(acyloxy)phthalimides. Reaction conditions often involve mild temperatures and the use of photoredox catalysts .
Major Products
The major products formed from these reactions include various substituted quinoxaline and dihydroquinoxaline derivatives, which can be further utilized in different applications .
科学研究应用
4-Pyridin-4-yl-1,3-dihydroquinoxalin-2-one has a wide range of applications in scientific research:
相似化合物的比较
Similar Compounds
3,4-Dihydroquinoxalin-2-ones: These compounds share a similar quinoxaline core but differ in their substitution patterns.
4-Hydroxy-2-quinolones: These compounds have a quinolone core and exhibit different chemical properties and applications.
Uniqueness
4-Pyridin-4-yl-1,3-dihydroquinoxalin-2-one is unique due to its fused pyridine and quinoxaline rings, which confer distinct chemical and biological properties. This structural uniqueness allows for a broad range of applications and makes it a valuable compound in scientific research .
属性
IUPAC Name |
4-pyridin-4-yl-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c17-13-9-16(10-5-7-14-8-6-10)12-4-2-1-3-11(12)15-13/h1-8H,9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQNTSCHXOCZRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
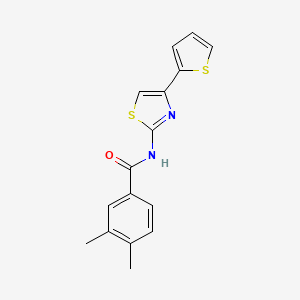
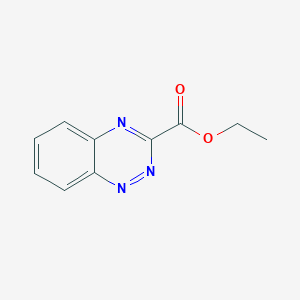
![4-methyl-3-[(3-methylphenyl)sulfonyl]-6-phenyl-2(1H)-pyridinone](/img/structure/B2624314.png)

![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2624317.png)
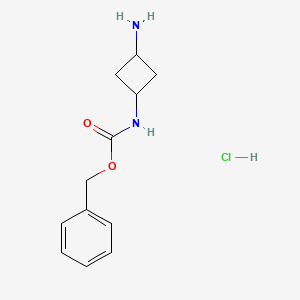
![N-(2-chlorophenyl)-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2624320.png)

![1-{[1-(2-bromobenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole](/img/structure/B2624324.png)
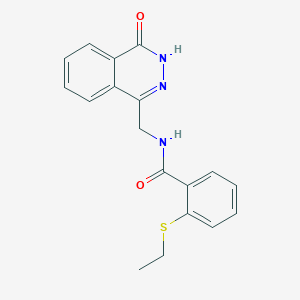
![4-fluoro-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(4-phenoxyphenyl)benzamide](/img/structure/B2624329.png)
